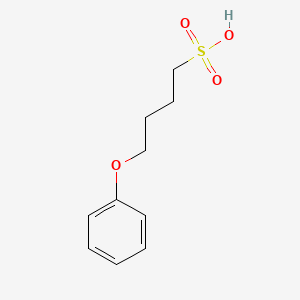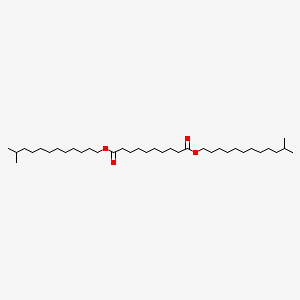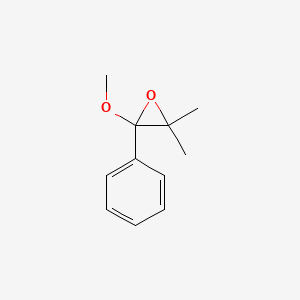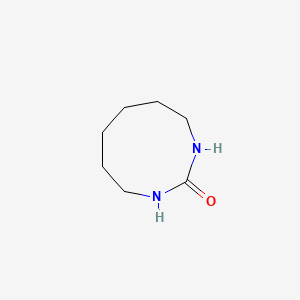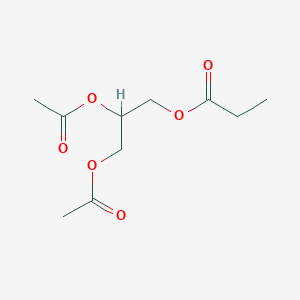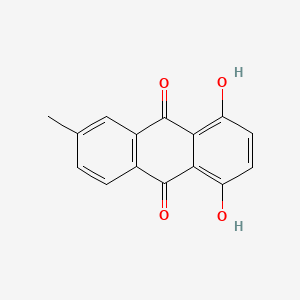
Anthraquinone, 1,4-dihydroxy-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthraquinone, 1,4-dihydroxy-6-methyl- is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications. This compound is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a methyl group at position 6 on the anthraquinone backbone. Anthraquinones are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone, 1,4-dihydroxy-6-methyl- typically involves the hydroxylation of anthraquinone derivatives. One common method is the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of anthraquinone derivatives often involves large-scale chemical synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: Anthraquinone, 1,4-dihydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert anthraquinones to anthranols or anthrones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using AlCl3 as a catalyst.
Major Products: The major products formed from these reactions include various substituted anthraquinones, anthranols, and anthrones, which have significant applications in dye synthesis and pharmaceuticals .
科学研究应用
Anthraquinone, 1,4-dihydroxy-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of anthraquinone, 1,4-dihydroxy-6-methyl- involves its interaction with cellular proteins and nucleic acids. It can inhibit key enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects .
相似化合物的比较
1,4-Dihydroxyanthraquinone: Similar structure but lacks the methyl group at position 6.
Emodin: Contains hydroxyl groups at positions 1 and 3, and a methyl group at position 6.
Chrysophanol: Contains a hydroxyl group at position 1 and a methyl group at position 3.
Uniqueness: Anthraquinone, 1,4-dihydroxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 4, along with a methyl group at position 6, enhances its reactivity and potential therapeutic applications .
属性
CAS 编号 |
14569-42-7 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
1,4-dihydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
InChI 键 |
JKVKLDWULQJCIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


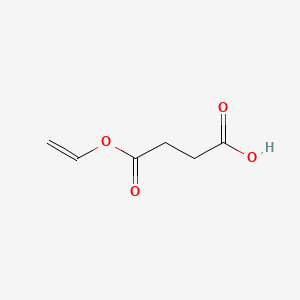
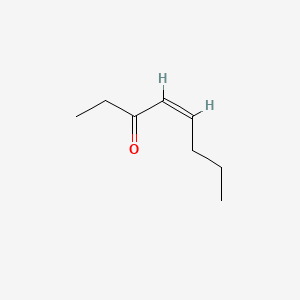
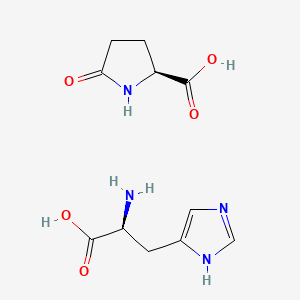

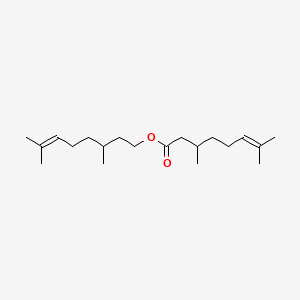

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
